CARM1-IN-1 hydrochloride
Description
Discovery and Development History
The discovery of Coactivator-Associated Arginine Methyltransferase 1 Inhibitor Hydrochloride emerged from structure-based drug design efforts targeting protein arginine methyltransferases. The compound represents part of a broader research initiative focused on developing selective inhibitors of the 3,5-bis(bromohydroxybenzylidene)piperidin-4-one chemical series. The development process involved systematic modifications of the piperidin-4-one scaffold to achieve both potency and selectivity against Coactivator-Associated Arginine Methyltransferase 1.
Research teams conducted extensive structure-activity relationship studies on the 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one framework, leading to the identification of Coactivator-Associated Arginine Methyltransferase 1 Inhibitor Hydrochloride as a lead compound. The synthetic approach involved key intermediate 3,5-bis(3-bromo-4-(methoxymethoxy)benzylidene)piperidin-4-one, which was prepared through condensation reactions and subsequent chemical transformations to yield the final hydrochloride salt form.
The compound underwent rigorous biochemical and cellular characterization to establish its inhibitory profile against Coactivator-Associated Arginine Methyltransferase 1 and related enzymes. These studies demonstrated that the compound exhibited significant selectivity for its target enzyme while showing minimal activity against other protein arginine methyltransferases and histone lysine methyltransferases.
Classification as a Selective Coactivator-Associated Arginine Methyltransferase 1 Inhibitor
Coactivator-Associated Arginine Methyltransferase 1 Inhibitor Hydrochloride belongs to the class of small molecule methyltransferase inhibitors specifically designed to target protein arginine methyltransferase enzymes. The compound demonstrates exceptional selectivity for Coactivator-Associated Arginine Methyltransferase 1, with an half-maximal inhibitory concentration of 8.6 micromolar. This potency represents a significant achievement in the development of selective chemical probes for studying arginine methylation pathways.
The selectivity profile of Coactivator-Associated Arginine Methyltransferase 1 Inhibitor Hydrochloride extends beyond its primary target, showing remarkably low activity against Protein Arginine Methyltransferase 1 and Set7, with half-maximal inhibitory concentrations exceeding 600 micromolar. This selectivity window of approximately 70-fold provides researchers with confidence that observed biological effects can be attributed specifically to Coactivator-Associated Arginine Methyltransferase 1 inhibition rather than off-target interactions.
Significance in Epigenetic and Methyltransferase Research
The development of Coactivator-Associated Arginine Methyltransferase 1 Inhibitor Hydrochloride has provided researchers with an essential tool for investigating the role of arginine methylation in epigenetic regulation. Coactivator-Associated Arginine Methyltransferase 1 functions as a transcriptional coactivator that methylates both histone and non-histone substrates, making it a critical component of epigenetic regulatory mechanisms. The availability of a selective inhibitor has enabled detailed studies of how Coactivator-Associated Arginine Methyltransferase 1 activity contributes to gene expression patterns and chromatin dynamics.
Research applications of this compound have demonstrated its utility in cellular studies examining transcriptional regulation. In human prostate cancer cell line studies, treatment with Coactivator-Associated Arginine Methyltransferase 1 Inhibitor Hydrochloride resulted in dose-dependent reduction of prostate-specific antigen promoter activity, providing insights into the enzyme's role in hormone-dependent gene expression. These findings highlight the compound's value as a research tool for understanding the mechanistic basis of Coactivator-Associated Arginine Methyltransferase 1 function in cellular contexts.
The compound has also contributed to advancing our understanding of substrate specificity and enzymatic mechanisms of protein arginine methyltransferases. By selectively inhibiting Coactivator-Associated Arginine Methyltransferase 1 activity, researchers can dissect the contributions of different methyltransferase enzymes to overall cellular arginine methylation patterns. This capability is particularly valuable given the overlapping substrate preferences among different protein arginine methyltransferase family members.
Historical Context in Arginine Methyltransferase Inhibitor Development
The development of Coactivator-Associated Arginine Methyltransferase 1 Inhibitor Hydrochloride occurred within the broader historical context of protein arginine methyltransferase inhibitor discovery. Early efforts in this field faced significant challenges in achieving selectivity among closely related methyltransferase enzymes, as these proteins share conserved structural features and utilize similar catalytic mechanisms. The successful development of selective inhibitors required advances in both structural biology understanding and medicinal chemistry approaches.
Prior to the development of Coactivator-Associated Arginine Methyltransferase 1 Inhibitor Hydrochloride, researchers relied primarily on genetic approaches such as RNA interference or gene knockout strategies to study Coactivator-Associated Arginine Methyltransferase 1 function. While these approaches provided valuable insights, they were limited by potential compensatory mechanisms and the inability to achieve rapid, reversible inhibition of enzyme activity. The availability of selective small molecule inhibitors revolutionized the field by enabling acute inhibition studies and dose-response analyses.
The compound represents an important milestone in the evolution from pan-methyltransferase inhibitors to highly selective chemical probes. Earlier methyltransferase inhibitors often lacked selectivity, making it difficult to attribute biological effects to specific enzymes. The development of Coactivator-Associated Arginine Methyltransferase 1 Inhibitor Hydrochloride, along with other selective inhibitors targeting different protein arginine methyltransferase family members, has enabled researchers to conduct more precise mechanistic studies and better understand the individual contributions of specific enzymes to cellular processes.
The success of this compound has also influenced subsequent drug discovery efforts targeting protein arginine methyltransferases. The chemical scaffold and design principles employed in its development have informed the creation of additional selective inhibitors, contributing to an expanding toolkit of chemical probes for studying arginine methylation biology. This progression reflects the maturation of the field and the increasing recognition of protein arginine methyltransferases as important therapeutic targets in various disease contexts.
Properties
Molecular Formula |
C26H22Br2ClNO3 |
|---|---|
Molecular Weight |
591.72 |
Synonyms |
CARM1-IN-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Properties :
- Molecular Formula: C26H22Br2ClNO3
- Molecular Weight : 591.72 g/mol
- Solubility : ≥38 mg/mL in DMSO; insoluble in water .
- CAS Number : 2070018-31-2 (hydrochloride form); 1020399-49-8 (free base) .
Mechanistic Insights :
CARM1-IN-1 hydrochloride reduces PSA promoter activity in a dose-dependent manner in human LNCaP cells, underscoring its functional relevance in androgen receptor signaling . Its selectivity profile makes it a valuable tool for dissecting CARM1-specific pathways in epigenetic research.
The table below compares this compound with structurally or functionally related inhibitors, emphasizing selectivity, potency, and applications:
Key Findings:
Selectivity : this compound exhibits superior selectivity for CARM1 compared to DC_C66, which inhibits PRMT1 and PRMT6 at lower IC50 values (~21–47 μM) . This makes CARM1-IN-1 preferable for studies requiring minimal off-target effects.
Potency vs. Specificity : While DC_C66 is more potent against CARM1 (IC50 = 1.8 μM), its broader activity against PRMTs limits its utility in CARM1-focused assays .
Therapeutic Potential: this compound reduces PSA promoter activity in prostate cancer models, whereas CMP-5 (a PRMT5 inhibitor) targets distinct epigenetic pathways relevant in splicing regulation .
Chemical Stability : this compound is stable in DMSO but degrades rapidly in aqueous solutions, necessitating fresh preparation for experiments .
Preparation Methods
Chemical and Physical Properties Relevant to Preparation
- Molecular Formula: C26H22Br2ClNO3
- Molecular Weight: 591.72 g/mol
- Solubility: Highly soluble in DMSO (≥ 38 mg/mL or 64.22 mM)
- Storage Conditions: Store at -20°C; unstable in solution; aliquot to avoid repeated freeze-thaw cycles
- Stock Solution Preparation: Solutions can be prepared in various concentrations (1 mM, 5 mM, 10 mM) by dissolving specific amounts of CARM1-IN-1 hydrochloride in appropriate volumes of solvent such as DMSO.
Stock Solution Preparation Protocol
The preparation of stock solutions of this compound is critical for experimental reproducibility and stability. The following table summarizes the volumes of solvent required to prepare stock solutions at different concentrations from varying amounts of compound:
| Amount of this compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| Volume for 1 mM solution (mL) | 1.69 | 8.45 | 16.90 |
| Volume for 5 mM solution (mL) | 0.338 | 1.69 | 3.38 |
| Volume for 10 mM solution (mL) | 0.169 | 0.845 | 1.69 |
Note: DMSO is the preferred solvent for stock solutions due to high solubility. Heating to 37°C and ultrasonic oscillation can improve dissolution if necessary.
In Vivo Formulation Preparation Method
For in vivo studies, this compound requires formulation into a clear solution suitable for administration. The preparation involves sequential mixing of solvents to ensure clarity and stability:
- Prepare DMSO Master Solution: Dissolve the required amount of this compound in DMSO to create a concentrated master stock.
- Add PEG300: Add polyethylene glycol 300 (PEG300) to the DMSO solution, mix thoroughly, and verify clarity.
- Add Tween 80: Add Tween 80 surfactant, mix, and ensure the solution remains clear.
- Add Water (ddH2O): Finally, add distilled deionized water, mix, and confirm a clear solution.
Alternatively, corn oil can be used instead of PEG300 and Tween 80 for lipid-based formulations.
Analytical Validation and Quality Control
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to ensure purity above 95%.
- Structural Confirmation: Liquid chromatography-mass spectrometry (LC-MS), proton (^1H) and carbon (^13C) nuclear magnetic resonance (NMR) spectroscopy confirm the chemical structure.
- Thermal Stability: Thermal shift assays confirm binding and stability of the inhibitor, indirectly supporting the quality of the synthesized compound.
Summary Table: Preparation and Formulation Parameters for this compound
| Parameter | Details |
|---|---|
| Molecular Weight | 591.72 g/mol |
| Preferred Solvent | DMSO (≥ 38 mg/mL solubility) |
| Storage | -20°C, aliquoted to avoid freeze-thaw cycles |
| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM (volumes adjusted per mg amount) |
| In Vivo Formulation | Sequential addition of DMSO master stock → PEG300 → Tween 80 → ddH2O or corn oil |
| Synthetic Strategy | Multi-step synthesis involving cross-coupling, reductive amination, amide formation, salt formation |
| Quality Control | HPLC purity >95%, LC-MS, ^1H and ^13C NMR confirmation |
Q & A
Q. What is the mechanistic basis for CARM1-IN-1 hydrochloride’s selectivity toward CARM1 over other methyltransferases like PRMT1 and SET7?
this compound exhibits high selectivity for CARM1 (IC₅₀ = 8.6 µM) compared to PRMT1 and SET7 (IC₅₀ > 600 µM) due to its structural design. The compound’s 3,5-bis(bromohydroxybenzylidene)piperidin-4-one scaffold binds specifically to CARM1’s catalytic pocket, leveraging unique hydrophobic and hydrogen-bonding interactions . This selectivity is validated in competitive inhibition assays using recombinant enzymes and cellular models (e.g., LNCaP prostate cancer cells), where it reduces PSA promoter activity dose-dependently without affecting PRMT1-dependent methylation marks .
Q. How should researchers optimize experimental conditions for this compound in cellular assays?
- Solubility: Dissolve in DMSO at ≥38 mg/mL (64.22 mM). Avoid aqueous buffers due to insolubility in water (<0.1 mg/mL) .
- Stability: Prepare fresh stock solutions; avoid freeze-thaw cycles (stored solutions degrade within 1 month at -20°C) .
- Dosage: Use 1–10 µM in cell culture (based on dose-dependent PSA promoter inhibition in LNCaP cells) . Include controls with DMSO-only and pan-methyltransferase inhibitors (e.g., GSK591) to rule off-target effects .
Q. What cellular models are most appropriate for studying this compound’s epigenetic effects?
- Cancer Models: LNCaP (prostate cancer) for androgen receptor coactivation studies .
- Pluripotent Stem Cells: F9 teratocarcinoma cells for H3K4 methylation and gene reactivation assays (IC₅₀ ≤ 5 µM for H3K4Me2 modulation) .
- Validation: Perform Western blotting for CARM1 substrates (e.g., H3R17me2a) and RNA-seq to assess transcriptional changes in CARM1-regulated genes (e.g., PSA, CHRM4) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?
Discrepancies may arise from:
- Enzyme Source: Recombinant CARM1 vs. cell lysates (post-translational modifications in lysates alter activity).
- Assay Conditions: Variations in substrate (e.g., histone H3 vs. synthetic peptides) or cofactor (SAM) concentrations .
- Solution Stability: Degradation in DMSO stock solutions over time . Methodological Recommendations:
- Standardize assays using recombinant CARM1 and SAM at saturating concentrations.
- Validate compound activity via orthogonal methods (e.g., cellular methylation profiling) .
Q. What strategies improve this compound’s efficacy in combination therapies?
Synergistic effects are observed with:
- PRMT5 Inhibitors (e.g., CMP-5): Dual targeting of CARM1 and PRMT5 enhances apoptosis in leukemia models by disrupting symmetric/asymmetric arginine methylation balance .
- HDAC Inhibitors (e.g., SAHA): Co-treatment amplifies histone acetylation and methylation crosstalk, reactivating tumor suppressor genes . Experimental Design:
- Use factorial design to test dose matrices (e.g., 0.1–10 µM CARM1-IN-1 + 0.5–5 µM CMP-5).
- Assess synergy via Chou-Talalay analysis (Combination Index <1 indicates synergy) .
Q. How can researchers profile genome-wide epigenetic changes induced by this compound?
- ChIP-seq: Map H3R17me2a and other CARM1-dependent histone marks .
- ATAC-seq: Identify chromatin accessibility changes at CARM1-regulated enhancers.
- CRISPR Screens: Validate target genes using CARM1-knockout models to distinguish on-target vs. off-target effects . Data Analysis:
- Use tools like DiffBind for differential binding analysis.
- Cross-reference with public datasets (e.g., ENCODE) to contextualize CARM1’s role in transcriptional regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
